molecular formula C21H34O3S B14149799 2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane CAS No. 89037-01-4

2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane

Cat. No.: B14149799
CAS No.: 89037-01-4
M. Wt: 366.6 g/mol
InChI Key: NVGGKZOUXSOZMM-UHFFFAOYSA-N
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Description

2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring, a methoxy group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane typically involves multiple steps. One common method includes the alkylation of a phenylsulfanyl compound with a decyl halide, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The final step involves the formation of the dioxolane ring through a cyclization reaction under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methoxy group or to convert the phenylsulfanyl group to a thiol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and demethylated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity. Overall, the compound’s effects are mediated through its interactions with various biomolecules and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane: shares similarities with other compounds containing dioxolane rings, methoxy groups, and phenylsulfanyl groups.

    Methoxyflurane: Another compound with a methoxy group, used as an anesthetic.

    Phenylsulfanyl derivatives: Compounds like phenylsulfanyl acetamide, which have similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

89037-01-4

Molecular Formula

C21H34O3S

Molecular Weight

366.6 g/mol

IUPAC Name

2-(10-methoxy-10-phenylsulfanyldecyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C21H34O3S/c1-21(23-17-18-24-21)16-12-7-5-3-4-6-11-15-20(22-2)25-19-13-9-8-10-14-19/h8-10,13-14,20H,3-7,11-12,15-18H2,1-2H3

InChI Key

NVGGKZOUXSOZMM-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCCCCCCCC(OC)SC2=CC=CC=C2

Origin of Product

United States

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